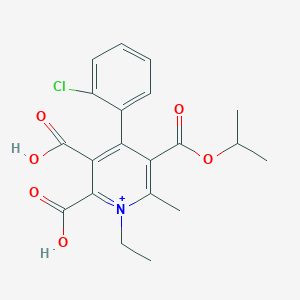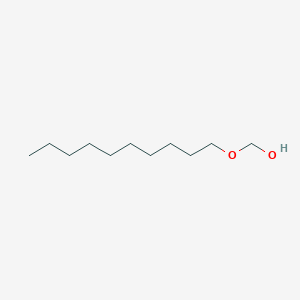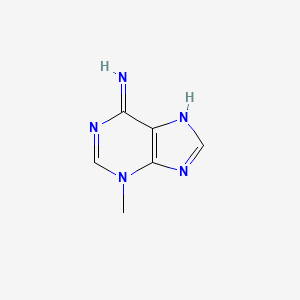
N-Cyclopentyl-N-cyclobutylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-N-Cyclobutylformamide is an organic compound belonging to the class of tertiary carboxylic acid amides. It has the chemical formula C₁₀H₁₇NO and is characterized by the presence of both cyclopentyl and cyclobutyl groups attached to a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-N-Cyclobutylformamide typically involves the reaction of cyclopentylamine and cyclobutylamine with formic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopentylamine+Cyclobutylamine+Formic Acid→this compound+Water
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature and pressure conditions are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-N-Cyclobutylformamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentylcarboxylic acid and cyclobutylcarboxylic acid.
Reduction: Cyclopentylamine and cyclobutylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Cyclopentyl-N-Cyclobutylformamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Cyclopentyl-N-Cyclobutylformamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain isoforms of human alcohol dehydrogenase by binding to the active site and preventing substrate access. This inhibition is facilitated by the compound’s ability to interact with the catalytic zinc ion and key amino acid residues within the enzyme .
Comparison with Similar Compounds
N-Cyclopentyl-N-Cyclobutylformamide can be compared with other tertiary carboxylic acid amides, such as:
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. This compound is unique due to its specific combination of cyclopentyl and cyclobutyl groups, which confer distinct steric and electronic effects .
Properties
CAS No. |
207851-40-9 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-cyclobutyl-N-cyclopentylformamide |
InChI |
InChI=1S/C10H17NO/c12-8-11(10-6-3-7-10)9-4-1-2-5-9/h8-10H,1-7H2 |
InChI Key |
DWGVYBRKKSJLNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(C=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


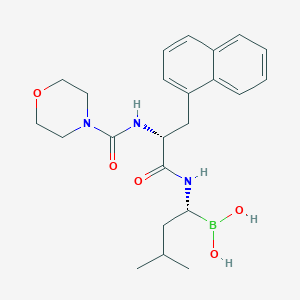
![2''-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin](/img/structure/B10759445.png)

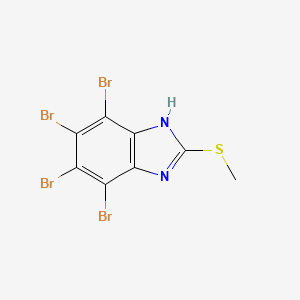
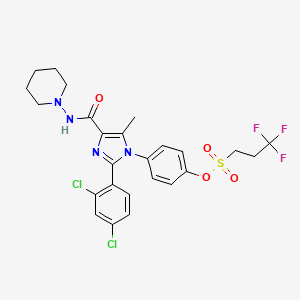
![N-[4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-YL]-N'-hydroxyimidoformamide](/img/structure/B10759481.png)
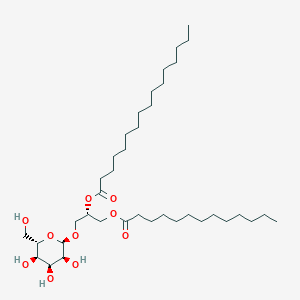
![2-[4-[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride](/img/structure/B10759489.png)
![3,4-Dihydro-4-hydroxy-2-(2-thienymethyl)-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10759494.png)
![2-[2-oxo-1-[(2-thiophen-2-ylacetyl)amino]ethyl]-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B10759498.png)
